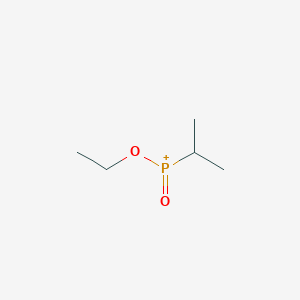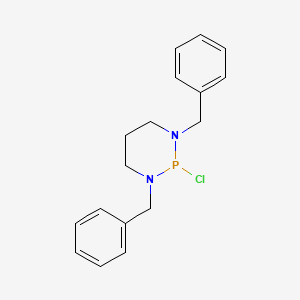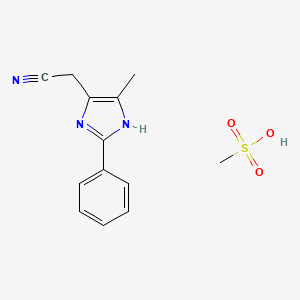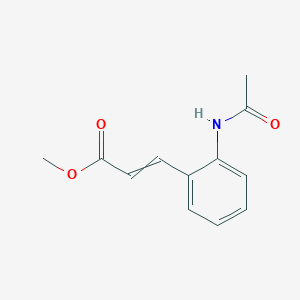![molecular formula C14H18S B14328844 1-[(Phenylsulfanyl)methyl]cyclohept-1-ene CAS No. 104281-70-1](/img/structure/B14328844.png)
1-[(Phenylsulfanyl)methyl]cyclohept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Phenylsulfanyl)methyl]cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Phenylsulfanyl)methyl]cyclohept-1-ene typically involves the reaction of cycloheptene with phenylsulfanyl methylating agents under controlled conditions. One common method includes the use of phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Phenylsulfanyl)methyl]cyclohept-1-ene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding cycloheptene.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cycloheptene.
Substitution: Various substituted cycloheptenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Phenylsulfanyl)methyl]cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(Phenylsulfanyl)methyl]cyclohept-1-ene involves its interaction with molecular targets through its phenylsulfanyl group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic addition, nucleophilic substitution, and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Cycloheptene: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
Phenylsulfanylcyclohexane: Contains a cyclohexane ring instead of a cycloheptene ring, affecting its chemical properties and reactivity.
Phenylsulfanylmethylcyclohexane: Similar structure but with a cyclohexane ring, leading to different conformational and steric effects.
Eigenschaften
CAS-Nummer |
104281-70-1 |
|---|---|
Molekularformel |
C14H18S |
Molekulargewicht |
218.36 g/mol |
IUPAC-Name |
1-(phenylsulfanylmethyl)cycloheptene |
InChI |
InChI=1S/C14H18S/c1-2-5-9-13(8-4-1)12-15-14-10-6-3-7-11-14/h3,6-8,10-11H,1-2,4-5,9,12H2 |
InChI-Schlüssel |
QJPFTYGJQUZUSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC=C(CC1)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)








![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)

![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
